Cas no 84-67-3 (2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine)

2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine is a versatile organic compound known for its unique chemical properties. It serves as a precursor in the synthesis of polyphenylene ethers and polyphenylene sulfides, exhibiting high thermal stability and excellent electrical insulation. The compound's biphenyl backbone provides structural rigidity, making it suitable for applications requiring high melting points and chemical resistance.
2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine structure
84-67-3 structure
Product Name:2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine
CAS No:84-67-3
MF:C14H16N2
MW:212.290243148804
MDL:MFCD02269175
CID:34321
PubChem ID:253662035
Update Time:2025-07-30

2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine Chemical and Physical Properties

Names and Identifiers

    • 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine
    • 2,2'-DIMETHYL-4,4'-DIAMINOBIPHENYL
    • APB-144
    • 1’-Biphenyl]-4,4’-diamine,2,2’-dimethyl-[1
    • 2,2’-dimethylbenzidine
    • 4-(4-amino-2-methylphenyl)-3-methylbenzenamine
    • 4,4'-Diamino-2,2'-dimethylbiphenyl
    • 4,4-bis(3-aminophenoxy)biphenyl
    • 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine
    • 3,3 [1,1-biphenyl]-4,4-doil bi(oxy)-bisbenzamine
    • 4,4-BIS(3-AMINOPHENOXY)BIPHENYL(43BAPOBP)
    • 4-(4-amino-2-methylphenyl)-3-methylaniline
    • M-TOLIDINE
    • 2,2'-Dimethylbenzidine
    • [1,1'-Biphenyl]-4,4'-diamine,2,2'-dimethyl-
    • 2,2'-Tolidine
    • 2,2'-Dimethyl-4,4'-biphenyldiamine
    • [1,1'-Biphenyl]-4,4'-diamine, 2,2'-dimethyl-
    • O23M27FP1T
    • QYIMZXITLDTULQ-UHFFFAOYSA-N
    • 2,2'-dimethylbiphenyl-4,4'-diamine
    • 2,2'-Dimethyl(1,1'-biphenyl)-4,4'-diamine
    • 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine (MMB)
    • 2,2 -dimethyl-[1,1
    • Q24705889
    • 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamin
    • AB01319789-02
    • AS-20109
    • AKOS005505238
    • STK581584
    • CS-0022406
    • MFCD02269175
    • [1,4'-diamine, 2,2'-dimethyl-
    • Benzidine,2'-dimethyl-
    • LS-194497
    • 2,2'-Dimethyl-[1,1'-biphenyl] -4,4'-Diamine (M-Tolidine)
    • 84-67-3
    • EINECS 201-551-1
    • (1,1'-Biphenyl)-4,4'-diamine, 2,2'-dimethyl-
    • NSC 1989
    • NCGC00325007-01
    • 2,2'-DIMETHYL-4,4'-DIAMINOBIPHENYLENE
    • 4,2'-dimethylbiphenyl
    • Benzidine, 2,2'-dimethyl-
    • AC-33839
    • UNII-O23M27FP1T
    • SY025471
    • 2,2'-dimethyl-[1,1'-biphenyl]-4,4'- Diamine (M-Tolidine)
    • O10558
    • BCP29463
    • NSC1989
    • FT-0658785
    • BBL029664
    • 4,4 inverted exclamation mark -Diamino-2,2 inverted exclamation mark -dimethylbiphenyl
    • 4-(4-amino-2-methylphenyl)-3-methylaniline;2,2-Dimethyl[1,1
    • NSC-1989
    • DTXSID8043860
    • J4.899B
    • T3098
    • SCHEMBL63910
    • AMY11249
    • 2,2′-Dimethyl[1,1′-biphenyl]-4,4′-diamine (ACI)
    • Benzidine, 2,2′-dimethyl- (7CI, 8CI)
    • 2,2′-Dimethyl-4,4′-biphenyldiamine
    • 2,2′-Dimethyl-4,4′-diaminobenzidine
    • 2,2′-Dimethyl-4,4′-diaminobiphenyl
    • 2,2′-Dimethyl-4,4′-diaminobiphenylene
    • 2,2′-Dimethylbenzidine
    • 2,2′-Tolidine
    • 4,4′-Diamino-2,2′-dimethylbiphenyl
    • DMBZ
    • m-TB
    • m-TBHG
    • 2,2'-Dimethyl-[1,1'-biphenyl] -4,4'-Diamine
    • 2,2\\'-Dimethyl[1,1\\'-biphenyl]-4,4\\'-diamine
    • biphenyl, 4,4-diamino-2,2'-dimethyl-
    • NS00038596
    • DB-027514
    • 2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine
    • MDL: MFCD02269175
    • Inchi: 1S/C14H16N2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,15-16H2,1-2H3
    • InChI Key: QYIMZXITLDTULQ-UHFFFAOYSA-N
    • SMILES: NC1C=C(C)C(C2C(C)=CC(N)=CC=2)=CC=1

Computed Properties

  • Exact Mass: 212.13100
  • Monoisotopic Mass: 212.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.106
  • Melting Point: 104.0 to 108.0 deg-C
  • PSA: 52.04000
  • LogP: 4.29720

2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine Security Information

2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine Customs Data

  • HS CODE:2921590090
  • Customs Data:

    China Customs Code:

    2921590090

    Overview:

    2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Zinc Solvents: Ethanol ,  Water ;  reflux; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, acidified, reflux; overnight, reflux → rt
Reference
Self-Assembled Monolayers from Biphenyldithiol Derivatives: Optimization of the Deprotection Procedure and Effect of the Molecular Conformation
Shaporenko, Andrey; Elbing, Mark; Blaszczyk, Alfred; Von Haenisch, Carsten; Mayor, Marcel; et al, Journal of Physical Chemistry B, 2006, 110(9), 4307-4317

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Gold (supported on polystyrene) Solvents: Ethanol ;  10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, cooled; 4 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  cooled
Reference
Highly Selective Synthesis of Hydrazoarenes from Nitroarenes via Polystyrene-Supported Au-Nanoparticle-Catalyzed Reduction: Application to Azoarenes, Aminoarenes, and 4,4'-Diaminobiaryls
Hong, Jee Eun; Jung, Yeonghun; Park, Youmie; Park, Yohan, ACS Omega, 2020, 5(13), 7576-7583

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Ruthenium, (benzo[h]quinolin-10-yl-C10,N1)carbonylchlorobis(triphenylphosphine)-… Solvents: Ethanol ;  24 h, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 20 °C
1.3 Reagents: Potassium carbonate Solvents: Water ;  neutralized
Reference
Bidentate Ru(II)-NC Complex as a Catalyst for Semihydrogenation of Azoarenes to Hydrazoarenes with Ethanol
Gong, Dawei ; Kong, Degong; Xu, Na; Hua, Yuhui; Liu, Bo; et al, Organic Letters, 2022, 24(40), 7339-7343

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  rt
1.2 Reagents: Sodium hydroxide ;  basified, rt
Reference
Variation of the Backbone Conjugation in NLO Model Compounds: Torsion-Angle-Restricted, Biphenyl-Based Push-Pull-Systems
Rotzler, Juergen; Vonlanthen, David; Barsella, Alberto; Boeglin, Alex; Fort, Alain; et al, European Journal of Organic Chemistry, 2010, (6), 1096-1110

2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine Raw materials

2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine Preparation Products

2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:84-67-3)m-Tolidine
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(CAS:84-67-3)2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine
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Quantity:500g
Purity:99%
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(CAS:84-67-3)间联甲苯胺
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Additional information on 2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine

Introduction to 2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine (CAS No. 84-67-3)

2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine, also known by its CAS number 84-67-3, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique molecular structure, which consists of two biphenyl rings connected by a central diamine group and substituted with methyl groups. The combination of these structural features endows the compound with a range of chemical and physical properties that make it valuable in numerous research and industrial contexts.

The molecular formula of 2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine is C16H18N2, and its molecular weight is approximately 238.32 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point ranges from 95 to 97°C, and it exhibits good thermal stability under typical laboratory conditions.

In the pharmaceutical industry, 2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine has gained attention for its potential as an intermediate in the synthesis of various drugs and biologically active compounds. Recent studies have explored its use in the development of new therapeutic agents for conditions such as neurodegenerative diseases and cancer. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported the synthesis of a series of derivatives of 2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine that exhibited potent anti-inflammatory properties. These derivatives were found to effectively inhibit the production of pro-inflammatory cytokines in vitro and showed promising results in animal models of inflammatory diseases.

Beyond its pharmaceutical applications, 2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine has also been investigated for its potential in materials science. Researchers have explored its use as a building block for the synthesis of advanced polymers and functional materials. A notable example is the development of conjugated polymers with enhanced electronic properties for use in organic electronics. A study published in Advanced Materials in 2023 demonstrated that incorporating 2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine into the polymer backbone resulted in materials with improved charge transport characteristics and stability under ambient conditions.

The synthetic versatility of 2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine has also made it a valuable reagent in chemical synthesis. It can be readily functionalized through various chemical reactions to produce a wide range of derivatives with tailored properties. For example, recent work has focused on the use of palladium-catalyzed cross-coupling reactions to introduce different functional groups onto the biphenyl framework. These reactions have been optimized to achieve high yields and selectivities, making them suitable for large-scale production processes.

In addition to its synthetic applications, 2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine has been studied for its environmental impact and safety profile. Toxicological assessments have shown that the compound exhibits low toxicity when handled under appropriate conditions. However, it is important to follow standard safety protocols when working with this compound to ensure the health and safety of laboratory personnel.

The market demand for 2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine continues to grow due to its diverse applications and potential for innovation. Major suppliers of this compound include specialized chemical companies that cater to research institutions and industrial clients. These suppliers often provide high-purity forms of the compound along with detailed technical data sheets to facilitate its use in various applications.

In conclusion, 2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine (CAS No. 84-67-3) is a multifaceted organic compound with significant potential across multiple fields. Its unique molecular structure and versatile chemical properties make it an important reagent in pharmaceutical development, materials science, and chemical synthesis. Ongoing research continues to uncover new applications and improve our understanding of this valuable compound.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:84-67-3)m-Tolidine
sfd1089
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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Amadis Chemical Company Limited
(CAS:84-67-3)2,2'-Dimethyl-1,1'-biphenyl-4,4'-diamine
A11355
Purity:99%
Quantity:500g
Price ($):177.0
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